![molecular formula C16H17FN2O2 B2412312 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351621-62-9](/img/structure/B2412312.png)
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
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Description
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathways of B-cells, and its inhibition has been studied as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Scientific Research Applications
Molecular Imaging and Pharmaceutical Development
Urea subunits, like those in 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, are commonly found in pharmaceuticals. A notable application is in the development of PET biomarkers for angiogenic processes, where fluorine-18 labeled diaryl ureas serve as potent VEGFR-2/PDGFR dual inhibitors. Such inhibitors are essential in molecular imaging of angiogenesis, a critical process in cancer development and other diseases (Ilovich et al., 2008).
Crystal Structure Analysis
Understanding the crystal structure of compounds like 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea aids in the development of effective pharmaceuticals. For instance, studies on related benzoylurea pesticides show the importance of analyzing dihedral angles and hydrogen bonding in the crystal, contributing to our knowledge of drug design and stability (Jeon et al., 2014).
Insights into Hydrogen Bonding and Molecular Conformations
Research on crystalline N1, N1-dimethyl-N3-arylureas provides insights into the hydrogen bonding and molecular conformations of urea derivatives. These studies are significant in pharmaceutical chemistry for understanding drug interactions and stability (Kołodziejski et al., 1993).
Development of Cholesterol Absorption Inhibitors
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea derivatives have been investigated in the development of cholesterol absorption inhibitors. These studies are crucial in creating new therapies for conditions like hypercholesterolemia (Rosenblum et al., 1998).
Target-Oriented Soluble Epoxide Hydrolase Inhibitors
The synthesis of urea derivatives has been directed towards creating soluble epoxide hydrolase inhibitors. These inhibitors are promising in the treatment of inflammatory and cardiovascular diseases (Burmistrov & Butov, 2018).
Antifungal Applications
N1- and N3-(4-fluorophenyl) ureas have been used in the synthesis of compounds with potential antifungal activities, showcasing the versatility of urea derivatives in developing antifungal agents (Mishra et al., 2000).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-15(20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYZGKUENMTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
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